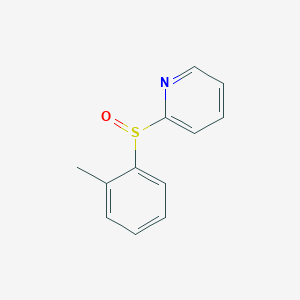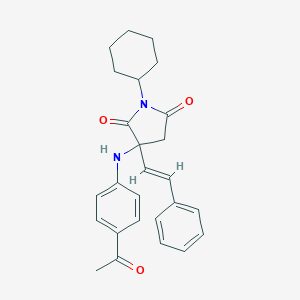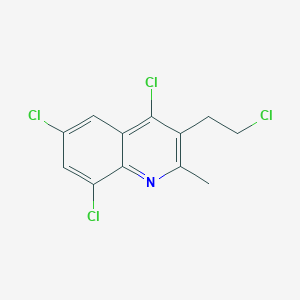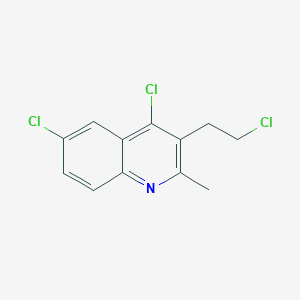
2-(2-Methylphenyl)sulfinylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methylphenyl)sulfinylpyridine, also known as sulfoxide, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a multi-step process and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 2-(2-Methylphenyl)sulfinylpyridine is not fully understood. However, it has been suggested that it may act as a nucleophile and react with electrophilic species. This may result in the formation of covalent adducts that can modify the activity of enzymes and other biomolecules.
Biochemical and Physiological Effects:
2-(2-Methylphenyl)sulfinylpyridine has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, it has been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(2-Methylphenyl)sulfinylpyridine in lab experiments include its high purity, stability, and ease of synthesis. Additionally, it has a relatively low toxicity profile, making it suitable for use in biological systems. However, the limitations of using this compound include its limited solubility in water and its potential to form covalent adducts with biomolecules, which may complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on 2-(2-Methylphenyl)sulfinylpyridine. One area of interest is the development of new antibiotics based on the antimicrobial properties of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in catalysis and asymmetric synthesis. Finally, the development of new purification techniques may improve the yield and purity of this compound, making it more suitable for use in a range of scientific applications.
Conclusion:
In conclusion, 2-(2-Methylphenyl)sulfinylpyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of this compound and to develop new methods for its synthesis and purification.
Synthesemethoden
The synthesis of 2-(2-Methylphenyl)sulfinylpyridine involves a multi-step process that includes the reaction of pyridine with 2-methylbenzenesulfinyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 2-(2-Methylphenyl)sulfinylpyridine as a white crystalline solid. The purity of the compound can be improved through recrystallization and purification techniques.
Wissenschaftliche Forschungsanwendungen
2-(2-Methylphenyl)sulfinylpyridine has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have antimicrobial properties and has been used in the development of new antibiotics. Additionally, it has been studied for its potential use as a chiral auxiliary in asymmetric synthesis and as a ligand in catalysis.
Eigenschaften
CAS-Nummer |
87905-09-7 |
|---|---|
Molekularformel |
C12H11NOS |
Molekulargewicht |
217.29 g/mol |
IUPAC-Name |
2-(2-methylphenyl)sulfinylpyridine |
InChI |
InChI=1S/C12H11NOS/c1-10-6-2-3-7-11(10)15(14)12-8-4-5-9-13-12/h2-9H,1H3 |
InChI-Schlüssel |
AUARSJQNSXZDJK-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1S(=O)C2=CC=CC=N2 |
Kanonische SMILES |
CC1=CC=CC=C1S(=O)C2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Nicotinaldehyde (3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7-yl)hydrazone](/img/structure/B293138.png)
![Ethyl 3-{[(3-chloroanilino)carbonyl]amino}-4,6-diphenylfuro[2,3-b]pyridine-2-carboxylate](/img/structure/B293140.png)
![2-{[5-(2-{5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B293142.png)
![3-[(4-chlorobenzyl)sulfanyl]-5-(2-{5-[(4-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)-4H-1,2,4-triazole](/img/structure/B293143.png)
![2-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B293145.png)
![1-Cyclohexyl-3-styryl-3-[4-[(dimethylamino)sulfonyl]anilino]pyrrolidine-2,5-dione](/img/structure/B293146.png)

![(4Z)-4-[(2-fluorophenyl)hydrazinylidene]-5-imino-1-phenylpyrazol-3-amine](/img/structure/B293148.png)
![5-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B293150.png)
![5-allyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B293151.png)


![6,8-Dichloro-4-methyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B293158.png)
![N-(4-Chlorophenyl)-N'-cyclohexyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine](/img/structure/B293160.png)